molecular formula C8H7NOS2 B1598025 [2-(2-Thienyl)-1,3-thiazol-4-YL]methanol CAS No. 54986-94-6

[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol

Cat. No. B1598025
CAS RN: 54986-94-6
M. Wt: 197.3 g/mol
InChI Key: TZBZCRGHSMCQSQ-UHFFFAOYSA-N
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Description

“[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol” is a chemical compound with the molecular formula C8H7NOS2 and a molecular weight of 197.28 . It’s a main product of BOC Sciences .


Synthesis Analysis

The synthesis of thiazole derivatives has been extensively studied . A general procedure for the synthesis of 4-(3-substituted phenyl)-1,3-thiazol-2-amine involves a solution of 2-bromo-1-(3-substituted phenyl)ethanone in ethanol to which thiourea and sodium acetate are added and stirred at room temperature for 2–3 hours .


Molecular Structure Analysis

The molecular structure of “[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol” consists of a thiazole ring attached to a thiophene ring via a methanol group .


Physical And Chemical Properties Analysis

“[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol” has a density of 1.401g/cm3 and a boiling point of 388.8ºC at 760 mmHg .

Scientific Research Applications

Molecular Aggregation and Solvent Effects

The study of molecular aggregation, particularly in derivatives similar to [2-(2-Thienyl)-1,3-thiazol-4-yl]methanol, reveals solvent effects on molecular interactions. Research on compounds like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol demonstrates how solvent choice influences fluorescence emission and molecular aggregation. These findings suggest potential applications in developing materials with tailored optical properties for sensors or organic electronics (Matwijczuk et al., 2016).

Catalytic Applications in Organic Synthesis

Methanol, a key solvent and reactant in various syntheses, offers insights into the efficient utilization of [2-(2-Thienyl)-1,3-thiazol-4-yl]methanol and its derivatives. A study highlighted the use of methanol in the N-methylation of amines and the transfer hydrogenation of nitroarenes, showcasing the potential of related thiazole compounds in catalysis and organic synthesis (Sarki et al., 2021).

Encapsulation in Zeolites for Catalysis

The encapsulation of metal complexes involving thiazole ligands in zeolites, as studied with molybdenum(VI) complexes, demonstrates an effective strategy to enhance catalytic performance and reusability. Such encapsulated catalysts, utilizing structures similar to [2-(2-Thienyl)-1,3-thiazol-4-yl]methanol derivatives, show promise in the oxidation of primary alcohols and hydrocarbons, pointing towards applications in green chemistry and industrial catalysis (Ghorbanloo & Alamooti, 2017).

Enhancement of Polymer Solar Cell Efficiency

The modification of polymer solar cells with treatments involving methanol highlights the significance of molecular structure manipulation in enhancing device performance. Studies involving thieno and thiazole motifs, similar to [2-(2-Thienyl)-1,3-thiazol-4-yl]methanol, indicate potential for improving the efficiency of photovoltaic devices through solvent processing techniques (Zhou et al., 2013).

Synthesis and Functionalization in Organic Chemistry

Research on the synthesis of fused thienothiazoles and other heterocycles via C(sp3)-H bond functionalization in acetophenones showcases the versatility of [2-(2-Thienyl)-1,3-thiazol-4-yl]methanol and its analogs in constructing complex molecular architectures. Such methodologies offer a broad scope for the development of novel organic compounds with potential applications in pharmaceuticals and materials science (Pham et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, 2-Thiophenemethanol, suggests that it should not be released into the environment . If symptoms persist after exposure, medical attention should be sought .

properties

IUPAC Name

(2-thiophen-2-yl-1,3-thiazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS2/c10-4-6-5-12-8(9-6)7-2-1-3-11-7/h1-3,5,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBZCRGHSMCQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379986
Record name [2-(2-THIENYL)-1,3-THIAZOL-4-YL]METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol

CAS RN

54986-94-6
Record name [2-(2-THIENYL)-1,3-THIAZOL-4-YL]METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54986-94-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In substantially the same manner as in Reference Example 72, ethyl 2-(2-thienyl)-4-thiazolecarboxylate was reduced with lithium aluminum hydride to give crystals of 2-(2-thienyl)-4-thiazolylmethanol. The yield was 94%. Recrystallization from ethyl acetate-hexane gave colorless needles, mp 54-55° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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